molecular formula C12H13NO4S B5412723 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrrole CAS No. 883543-89-3

1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrrole

Cat. No.: B5412723
CAS No.: 883543-89-3
M. Wt: 267.30 g/mol
InChI Key: FXIFYMPSXAPPSF-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethoxyphenyl)sulfonyl]-1H-pyrrole is a synthetic organic compound that belongs to the class of sulfonyl pyrroles. This compound is characterized by the presence of a sulfonyl group attached to a pyrrole ring, with two methoxy groups positioned on the phenyl ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrrole typically involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with pyrrole in the presence of a base. Common bases used in this reaction include triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,4-Dimethoxyphenyl)sulfonyl]-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding sulfoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

1-[(2,4-Dimethoxyphenyl)sulfonyl]-1H-pyrrole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethoxyphenyl)sulfonyl]-1H-pyrrole involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The methoxy groups on the phenyl ring may enhance the compound’s binding affinity to its targets, thereby increasing its potency. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

  • 1-[(2,4-Dimethoxyphenyl)sulfonyl]-1H-indole
  • 1-[(2,4-Dimethoxyphenyl)sulfonyl]-1H-imidazole
  • 1-[(2,4-Dimethoxyphenyl)sulfonyl]-1H-pyridine

Comparison: 1-[(2,4-Dimethoxyphenyl)sulfonyl]-1H-pyrrole is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to indole, imidazole, and pyridine derivatives. The pyrrole ring is less aromatic than the indole and pyridine rings, which may affect its reactivity and binding interactions. Additionally, the sulfonyl group attached to the pyrrole ring can influence the compound’s solubility and stability, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)sulfonylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-16-10-5-6-12(11(9-10)17-2)18(14,15)13-7-3-4-8-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIFYMPSXAPPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N2C=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701258112
Record name 1-[(2,4-Dimethoxyphenyl)sulfonyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198921
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

883543-89-3
Record name 1-[(2,4-Dimethoxyphenyl)sulfonyl]-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883543-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,4-Dimethoxyphenyl)sulfonyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701258112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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